N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide
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Description
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Coordination Complexes and Hydrogen Bonding
Research has shown that pyrazole-acetamide derivatives can be synthesized and characterized to form coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit unique structural properties due to hydrogen bonding, leading to diverse supramolecular architectures. The antioxidant activities of these ligands and complexes were determined, showing significant activity, which could have implications for developing antioxidant therapies or materials (Chkirate et al., 2019).
Synthesis and Biological Evaluation of Heterocyclic Compounds
Antitumor Evaluation
The synthesis of heterocyclic compounds from acetamide derivatives has demonstrated antitumor activities. Specifically, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed high inhibitory effects on various human cancer cell lines. This highlights the potential for designing novel antitumor agents based on such chemical structures (Shams et al., 2010).
Insecticidal Assessment
Compounds incorporating a thiadiazole moiety, synthesized from related acetamide precursors, have been assessed for insecticidal properties against pests like the cotton leafworm. Such studies underline the potential agricultural applications of these chemicals in pest management strategies (Fadda et al., 2017).
Chemoselective Synthesis and Mechanism Study
Chemoselective Acetylation
Research involving the chemoselective acetylation of amino groups to produce compounds like N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the importance of such chemical compounds in the synthesis of pharmaceuticals. Understanding the optimization of reaction conditions and mechanisms can aid in the development of more efficient drug synthesis processes (Magadum & Yadav, 2018).
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(10-14-2-1-9-22-14)18-7-8-20-16(13-5-6-13)11-15(19-20)12-3-4-12/h1-2,9,11-13H,3-8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANVCCYTBQKEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.